molecular formula C13H10FN3 B11099941 2-Amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile

2-Amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11099941
M. Wt: 227.24 g/mol
InChI Key: LXMIJIDWHKYNHP-UHFFFAOYSA-N
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Description

2-Amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile is a heterocyclic aromatic compound that contains a pyridine ring substituted with an amino group, a fluorophenyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be constructed using a condensation reaction between an appropriate aldehyde and an amine in the presence of a catalyst.

    Introduction of Substituents: The fluorophenyl, methyl, and carbonitrile groups are introduced through various substitution reactions. For example, the fluorophenyl group can be added via a nucleophilic aromatic substitution reaction, while the carbonitrile group can be introduced using a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

2-Amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the amino and carbonitrile groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-chlorophenyl)-6-methylpyridine-3-carbonitrile
  • 2-Amino-4-(2-bromophenyl)-6-methylpyridine-3-carbonitrile
  • 2-Amino-4-(2-methylphenyl)-6-methylpyridine-3-carbonitrile

Uniqueness

2-Amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s binding interactions and stability, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H10FN3/c1-8-6-10(11(7-15)13(16)17-8)9-4-2-3-5-12(9)14/h2-6H,1H3,(H2,16,17)

InChI Key

LXMIJIDWHKYNHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2F

Origin of Product

United States

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